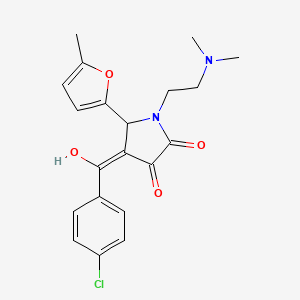

4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Description

4-(4-Chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a structurally complex pyrrol-2-one derivative characterized by:

- Aminoalkyl chain: A 2-(dimethylamino)ethyl group at position 1, enhancing solubility and influencing pharmacokinetics .

- Hydroxyl group: A 3-hydroxy moiety, which may participate in hydrogen bonding .

- Heterocyclic substituent: A 5-methylfuran-2-yl group at position 5, distinguishing it from phenyl or thiophene-containing analogs .

Properties

IUPAC Name |

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c1-12-4-9-15(27-12)17-16(18(24)13-5-7-14(21)8-6-13)19(25)20(26)23(17)11-10-22(2)3/h4-9,17,24H,10-11H2,1-3H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHYLEGIIYADGN-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one , often referred to as compound A , is a pyrrole derivative notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound features a complex structure with multiple functional groups, including a chlorobenzoyl moiety, a dimethylaminoethyl group, a hydroxy group, and a furan ring. This unique arrangement contributes to its biological activity.

Synthesis : The synthesis typically involves several steps:

- Formation of an Amide Intermediate : Reaction of 4-chlorobenzoyl chloride with an amine.

- Cyclization and Hydroxylation : Further reactions yield the final product through controlled conditions to optimize yield and purity.

The biological activity of compound A is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It may act as an enzyme inhibitor, modulating pathways associated with disease processes.

Pharmacological Properties

Research has indicated several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that compound A exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against both bacterial and fungal strains, indicating its potential use in treating infections .

- Anti-inflammatory Properties : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting utility in inflammatory conditions.

Anticancer Studies

In vitro studies have shown that compound A significantly reduces the viability of human colon cancer HT29 cells. The mechanism involves the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Sengul et al. (2016) | HT29 | 15 µM | Apoptosis induction |

| Surowiak et al. (2020) | MCF7 | 20 µM | Cell cycle arrest |

Antimicrobial Activity

Research conducted by Bingul et al. (2019) highlighted the antimicrobial efficacy of compound A against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for bacteria and 16 µg/mL for fungi.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

*Estimated based on molecular formula.

Key Observations:

Aroyl Group Influence: The 4-chlorobenzoyl group in the target compound and 28/ 17 enhances stability and bioactivity compared to non-halogenated analogs (e.g., 20) .

Aminoalkyl Chain Effects: The 2-(dimethylamino)ethyl group in the target compound offers a balance between solubility and steric effects compared to the bulkier 2-(diethylamino)ethyl (12) or longer 3-(dimethylamino)propyl (17) .

Heterocyclic Substituents :

- The 5-methylfuran-2-yl group in the target compound may improve metabolic stability compared to phenyl (20) or thiophene (8) analogs, as furans are less prone to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.